molecular formula C15H9ClF3NO B12921892 9-Chloro-6-methoxy-2-(trifluoromethyl)acridine CAS No. 811432-17-4

9-Chloro-6-methoxy-2-(trifluoromethyl)acridine

Cat. No.: B12921892
CAS No.: 811432-17-4
M. Wt: 311.68 g/mol
InChI Key: WSSIZXVQVDPAJB-UHFFFAOYSA-N
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Description

9-Chloro-6-methoxy-2-(trifluoromethyl)acridine is a functionalized acridine derivative of significant interest in medicinal chemistry and chemical biology research. This compound serves as a versatile chemical scaffold, particularly in the synthesis of more complex molecules designed to modulate biological pathways. Its core structure is closely related to known pharmacophores, and it has been identified as a key intermediate for the development of potent kinase inhibitors. Specifically, research indicates this compound is a precursor in the synthesis of LY3214996 , a selective and potent ATP-competitive inhibitor of ERK1/2 (Extracellular Signal-Regulated Kinase 1/2). The ERK pathway is a critical node in the RAS/MAPK signaling cascade, which is dysregulated in a wide array of cancers, making inhibitors of this pathway a major focus in oncology drug discovery. The presence of the chloro substituent provides a reactive handle for further functionalization via cross-coupling reactions, while the methoxy and trifluoromethyl groups influence the compound's electronic properties, lipophilicity, and overall binding affinity to biological targets. This product is intended for research applications, including but not limited to, hit-to-lead optimization, structure-activity relationship (SAR) studies, and as a building block for the creation of diverse chemical libraries for high-throughput screening. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

811432-17-4

Molecular Formula

C15H9ClF3NO

Molecular Weight

311.68 g/mol

IUPAC Name

9-chloro-6-methoxy-2-(trifluoromethyl)acridine

InChI

InChI=1S/C15H9ClF3NO/c1-21-9-3-4-10-13(7-9)20-12-5-2-8(15(17,18)19)6-11(12)14(10)16/h2-7H,1H3

InChI Key

WSSIZXVQVDPAJB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=C3C=C(C=CC3=N2)C(F)(F)F)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Chloro-6-methoxy-2-(trifluoromethyl)acridine typically involves the chlorination and methoxylation of acridine derivatives. One common method includes the reaction of 6,9-dichloro-2-methoxyacridine with trifluoromethylating agents under controlled conditions . The reaction conditions often involve the use of phenol and ammonium carbonate to facilitate the substitution reactions .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 9-Chloro-6-methoxy-2-(trifluoromethyl)acridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Biological Applications

1. Anticancer Activity
9-Chloro-6-methoxy-2-(trifluoromethyl)acridine has been studied for its potential as an anticancer agent. Its mechanism involves intercalating into DNA, disrupting transcription and replication processes. Additionally, it inhibits topoisomerase enzymes crucial for DNA replication and repair.

2. Antimicrobial Properties
The compound shows promising antimicrobial activity against various pathogens. Its derivatives have demonstrated effectiveness against bacterial strains such as Escherichia coli and Salmonella pullorum, indicating its potential use in developing new antibiotics .

3. Antiviral Effects
Research indicates that acridine derivatives exhibit antiviral properties. For example, certain derivatives have shown efficacy against herpes simplex virus types by reducing viral titers significantly .

Molecular Biology Research

In molecular biology, 9-Chloro-6-methoxy-2-(trifluoromethyl)acridine serves as a fluorescent probe for studying DNA-protein interactions. Its ability to intercalate into DNA makes it useful for visualizing cellular processes and understanding the dynamics of energy transduction in cellular membranes .

Synthesis and Industrial Applications

The synthesis of this compound typically involves chlorination and methoxylation of acridine derivatives, often using trifluoromethylating agents under controlled conditions. Industrial production may leverage continuous flow reactors to optimize yields and purity.

Comparative Analysis of Acridine Derivatives

The following table summarizes the key features and applications of various acridine derivatives compared to 9-Chloro-6-methoxy-2-(trifluoromethyl)acridine:

Compound NameKey FeaturesApplications
9-Amino-6-chloro-2-methoxyacridineKnown for DNA intercalation propertiesFluorescent probe in molecular biology
6,9-Dichloro-2-methoxyacridineIntermediate in synthesizing other acridine derivativesUsed in drug development
9-(N-ethylamino)-6-chloro-2-methoxyacridineExhibits cytotoxicity against cancer cellsPotential anticancer agent

Case Study 1: Anticancer Research

A study demonstrated that 9-Chloro-6-methoxy-2-(trifluoromethyl)acridine exhibited cytotoxic effects on various cancer cell lines, including cervical (HeLa) and lung (A-549) cancer cells. The compound's IC50 values were recorded at 31.25 μg/mL and 36.25 μg/mL, respectively, indicating potent anticancer activity .

Case Study 2: Antimicrobial Efficacy

In another investigation, derivatives of the compound were tested against multiple bacterial strains. Results showed significant inhibition at concentrations as low as 400 μg/mL, highlighting its potential as a new antimicrobial agent .

Mechanism of Action

The mechanism of action of 9-Chloro-6-methoxy-2-(trifluoromethyl)acridine primarily involves its ability to intercalate into DNA. This intercalation disrupts the normal function of DNA by inhibiting transcription and replication processes. The compound can also inhibit enzymes such as topoisomerase, which are essential for DNA replication and repair . These interactions lead to the disruption of cellular processes, making it effective in anticancer and antimicrobial applications.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent Position and Electronic Effects

The biological and chemical properties of acridine derivatives are heavily influenced by substituent positions and electronic characteristics. Below is a comparison of key analogues:

Compound Name Substituents (Positions) Key Functional Groups Molecular Weight (g/mol) Biological Activity/Applications
9-Chloro-6-methoxy-2-(trifluoromethyl)acridine Cl (9), OCH₃ (6), CF₃ (2) CF₃ (electron-withdrawing) ~287.7 (estimated) Potential anti-cancer, neuroprotective
6,9-Dichloro-2-methoxyacridine Cl (6,9), OCH₃ (2) Cl (electronegative) 257.72 Precursor to neuroprotective agents
9-Amino-6-chloro-2-methoxyacridine NH₂ (9), Cl (6), OCH₃ (2) NH₂ (hydrogen bonding) 259.69 Anti-prion, anti-cholinesterase
6-Chloro-2-methoxy-9-methyl-acridine CH₃ (9), Cl (6), OCH₃ (2) CH₃ (lipophilic) 257.72 Synthetic intermediate
9-Chloro-2,7-dimethoxyacridine Cl (9), OCH₃ (2,7) Dual OCH₃ (electron-donating) 273.71 DNA intercalation studies

Key Observations :

  • Trifluoromethyl vs.
  • Chloro vs. Amino at Position 9: The NH₂ group in 9-Amino-6-chloro-2-methoxyacridine enables hydrogen bonding, which may enhance interactions with enzymes like cholinesterases, whereas the Cl group in the target compound increases electrophilicity .
  • Methoxy Positioning : Compounds with OCH₃ at position 6 (e.g., target compound) versus 7 (e.g., 9-Chloro-2,7-dimethoxyacridine) exhibit distinct steric and electronic profiles, influencing DNA intercalation efficiency .
Neuroprotective Activity

Group 2 acridines, such as 6-chloro-2-methoxyacridine derivatives, demonstrate neuroprotective effects by modulating glutamate-induced oxidative stress pathways . The target compound’s CF₃ group may further enhance blood-brain barrier penetration, a critical factor for central nervous system-targeted therapies.

Anti-Cancer Potential

9-Substituted acridines, including carboxamide platinum complexes, are explored for anti-cancer activity due to DNA intercalation and topoisomerase inhibition . The trifluoromethyl group in the target compound could improve pharmacokinetic properties, such as half-life, compared to non-fluorinated analogues.

Anti-Prion and Anti-Cholinesterase Effects

Acridines with amino groups (e.g., 9-Amino-6-chloro-2-methoxyacridine) show anti-prion activity by destabilizing pathogenic protein aggregates . The absence of NH₂ in the target compound suggests divergent mechanisms, possibly leveraging CF₃-mediated hydrophobic interactions.

Biological Activity

9-Chloro-6-methoxy-2-(trifluoromethyl)acridine is a synthetic compound belonging to the acridine family, characterized by its unique molecular structure that includes a chloro group, a methoxy group, and a trifluoromethyl group. Its molecular formula is C15H9ClF3NO, and it has a molecular weight of 311.68 g/mol. This compound has garnered attention in medicinal chemistry due to its notable biological activities, particularly its ability to intercalate into DNA, which disrupts normal cellular processes such as transcription and replication.

The biological activity of 9-Chloro-6-methoxy-2-(trifluoromethyl)acridine primarily stems from its intercalation into DNA. This mechanism leads to the inhibition of essential enzymes involved in DNA replication and repair, such as topoisomerase. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, making it a promising candidate for drug development in various therapeutic areas, including anticancer and antimicrobial applications.

Biological Activities

  • Anticancer Activity :
    • Studies have shown that 9-Chloro-6-methoxy-2-(trifluoromethyl)acridine exhibits significant cytostatic activity against cancer cell lines, particularly melanoma cells. The compound's ability to intercalate into DNA is linked to its efficacy in inhibiting cancer cell proliferation .
    • A comparative study indicated that acridine derivatives with similar structures demonstrated varying degrees of cytotoxicity against different tumor types, suggesting a structure-activity relationship that warrants further investigation .
  • Antimicrobial Properties :
    • The compound has also been evaluated for its antimicrobial activity, with preliminary results indicating effectiveness against various bacterial strains. The mechanism appears to involve disruption of bacterial DNA synthesis.
  • Enzyme Inhibition :
    • Inhibition studies show that 9-Chloro-6-methoxy-2-(trifluoromethyl)acridine can inhibit topoisomerase II, an enzyme crucial for DNA unwinding during replication. This inhibition contributes to its potential as an anticancer agent by preventing cancer cells from successfully replicating their DNA .

Case Studies

Several case studies have highlighted the biological activity of acridine derivatives, including 9-Chloro-6-methoxy-2-(trifluoromethyl)acridine:

  • Cytostatic Activity Against Melanoma : In vitro studies demonstrated that this compound showed potent cytostatic effects on Cloudman melanoma cells, with IC50 values indicating effective growth inhibition at low concentrations .
  • Fluorescent Probes : Related acridine derivatives have been utilized as fluorescent probes in biological systems to study energy transfer mechanisms in cellular membranes, indicating their versatility beyond direct therapeutic applications .

Comparative Analysis with Similar Compounds

Compound NameKey FeaturesBiological Activity
9-Amino-6-chloro-2-methoxyacridineKnown for DNA intercalation propertiesUsed as a fluorescent probe
6,9-Dichloro-2-methoxyacridineServes as an intermediate in synthesizing other acridinesAnticancer properties
9-PhenylacridineStudied for anticancer propertiesPotential therapeutic applications
9-Chloro-6-methoxy-2-(trifluoromethyl)acridine Enhanced lipophilicity and metabolic stabilityPromising candidate for drug development

Q & A

Q. What are the standard synthetic routes for 9-Chloro-6-methoxy-2-(trifluoromethyl)acridine, and how can reaction conditions be optimized for yield?

The Bernthsen acridine synthesis is a foundational method, involving diarylamine condensation with carboxylic acids or anhydrides in the presence of ZnCl₂ as a catalyst . For derivatives like 9-Chloro-6-methoxy-2-(trifluoromethyl)acridine, halogenation and methoxylation steps must be carefully sequenced. Yield optimization requires controlling temperature (typically 120–160°C), stoichiometric ratios of substituents (e.g., trifluoromethyl groups), and purification via column chromatography with gradients of ethyl acetate/hexane . Recent protocols also recommend microwave-assisted synthesis to reduce reaction time and improve regioselectivity .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing 9-Chloro-6-methoxy-2-(trifluoromethyl)acridine derivatives?

Key techniques include:

  • ¹H/¹³C NMR : To confirm substituent positions and assess electronic environments (e.g., downfield shifts for chlorine atoms) .
  • High-resolution mass spectrometry (HRMS) : For molecular ion validation and fragmentation pattern analysis .
  • X-ray crystallography : To resolve ambiguities in planar acridine core geometry and substituent orientation .
  • HPLC-PDA : For purity assessment, using C18 columns and acetonitrile/water mobile phases .

Advanced Research Questions

Q. How do structural modifications at specific positions of the acridine core influence DNA intercalation efficiency and topoisomerase inhibition?

The trifluoromethyl group at position 2 enhances lipophilicity, improving membrane permeability, while the methoxy group at position 6 stabilizes intercalation via hydrogen bonding with DNA minor grooves . Chlorine at position 9 increases electrophilicity, promoting covalent adduct formation with topoisomerase II. Advanced studies use circular dichroism (CD) and ethidium bromide displacement assays to quantify intercalation strength. Substituent polarity inversely correlates with intercalation efficiency but positively correlates with topoisomerase inhibition .

Q. What strategies are recommended for resolving contradictions in cytotoxicity data across different cell lines for acridine derivatives?

Contradictions often arise from variations in cell membrane composition, efflux pump expression (e.g., P-glycoprotein), or metabolic activation pathways. To address this:

  • Normalize data using cell viability assays (MTT/CellTiter-Glo) alongside flow cytometry to differentiate apoptosis from necrosis .
  • Use isogenic cell lines (e.g., MCF7 vs. MCF7/ADR) to isolate resistance mechanisms .
  • Cross-validate with 3D tumor spheroid models to mimic in vivo heterogeneity .

Q. How can QSAR models be applied to predict the biological activity of novel 9-Chloro-6-methoxy-2-(trifluoromethyl)acridine analogs?

QSAR models for acridines typically incorporate:

  • Topological descriptors : Wiener index, molecular connectivity .
  • Physicochemical parameters : LogP, molar refractivity, Hammett constants .
  • Docking scores : DNA-binding affinity from AutoDock/Vina .
    Validation requires a training set of ≥20 derivatives with experimentally determined IC₅₀ values. Ridge regression or partial least squares (PLS) are preferred to avoid overfitting .

Q. What experimental approaches are used to evaluate the synergistic effects of combining acridine derivatives with DNA repair inhibitors?

Synergy studies employ:

  • Combinatorial dose-response matrices : Assessed via Chou-Talalay combination indices (CI <1 indicates synergy) .
  • γH2AX immunofluorescence : To quantify DNA double-strand breaks post-treatment .
  • Western blotting : Monitor PARP1 cleavage and ATM/ATR pathway activation .
    Recent work highlights potentiation with PARP inhibitors (e.g., olaparib) in BRCA-deficient models .

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